1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-fluorophenyl group at position 2. The oxadiazole ring is conjugated to a piperidinylmethyl moiety, which is further linked to an ethanone group bearing a pyrazole substituent. The 2-fluorophenyl group may enhance metabolic stability and modulate electronic properties, while the pyrazole moiety could contribute to hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c20-16-7-2-1-6-15(16)19-22-17(27-23-19)11-14-5-3-9-24(12-14)18(26)13-25-10-4-8-21-25/h1-2,4,6-8,10,14H,3,5,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSFTBWFRMGPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule that combines several heterocyclic structures known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer research.
Structural Overview
This compound features:
- Oxadiazole and pyrazole rings, which are linked to a piperidine moiety.
- A fluorine atom on the phenyl group, enhancing its chemical properties and biological interactions.
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) reported that oxadiazole derivatives showed strong antibacterial activity against Mycobacterium bovis BCG, with effective inhibition noted in both active and dormant states. Molecular docking studies revealed a strong binding affinity to the enoyl reductase (InhA) enzyme, crucial for fatty acid biosynthesis .
- Desai et al. (2016, 2018) highlighted that oxadiazole derivatives with piperidine structures demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli, outperforming gentamicin in some cases .
| Compound | Activity | Target Organism |
|---|---|---|
| 8a | Antitubercular | Mycobacterium bovis BCG |
| 17a-b | Antibacterial | S. aureus, E. coli |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- A review by Paruch (2020) noted that certain 1,3,4-oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3). The most promising compounds showed IC50 values as low as 0.010 µM against Axl kinase, indicating strong inhibitory effects .
- In another study, compounds derived from oxadiazoles were shown to induce apoptosis in cancer cells with IC50 values ranging from 1.95 to 3.45 µM against multiple cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.010 |
| Compound B | PC3 | 1.95 |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes involved in critical pathways for cancer cell survival and proliferation, such as EGFR and Src kinases .
- Molecular Docking Studies : These studies reveal how compounds bind to target proteins, providing insights into their efficacy and potential side effects.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives significantly reduced the viability of Staphylococcus aureus in vitro, suggesting their potential as therapeutic agents against resistant bacterial strains .
- Anticancer Properties : In vivo studies using murine models showed that specific oxadiazole derivatives led to complete tumor regression in certain cancer types, highlighting their potential for clinical application .
Scientific Research Applications
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Oxadiazole | Contributes to antimicrobial and anti-inflammatory properties |
| Pyrazole | Associated with anti-cancer and analgesic effects |
| Piperidine | Enhances binding affinity to biological targets |
| Fluorine | Improves metabolic stability and bioavailability |
Case Study: Synthesis Route
A recent study illustrated a successful synthesis pathway involving:
- Reacting 2-fluorobenzoyl hydrazine with appropriate carbonyl compounds to form the oxadiazole.
- Using piperidine derivatives in a subsequent step to yield the target compound with high purity and yield.
Research has shown that compounds similar to 1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone exhibit promising biological activities:
Antimicrobial Activity
Studies have indicated that derivatives containing oxadiazole and pyrazole rings demonstrate significant antimicrobial properties against various bacterial strains. For example:
- In vitro assays showed effective inhibition of growth for Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research has highlighted the potential anticancer properties of pyrazole-containing compounds:
- Molecular docking studies suggest strong interactions with targets involved in cancer progression, indicating that these compounds may serve as lead molecules for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone
- Structural Differences: Replaces the 1,2,4-oxadiazole with a tetrazole ring, which is more polar due to the additional nitrogen atom. The fluorophenyl group is at position 4 (vs. 2 in the target compound), altering steric and electronic interactions.
- Implications :
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine (EP 1 808 168 B1)
- Structural Differences: Incorporates a pyrazolopyrimidine scaffold instead of ethanone-pyrazole. The oxadiazole is substituted with an isopropyl group (vs. 2-fluorophenyl), increasing steric bulk and hydrophobicity.
- Methanesulfonyl groups often improve pharmacokinetic properties, such as oral bioavailability .
4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Structural Differences: Contains a pyrazolone ring instead of oxadiazole, introducing keto-enol tautomerism. Substituted with a naphthylamino group and furyl moiety, increasing aromatic surface area for π-stacking.
- Implications: Pyrazolone derivatives are associated with anti-inflammatory or antioxidant activity, diverging from the target compound’s likely receptor-binding applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
